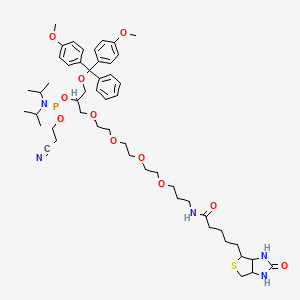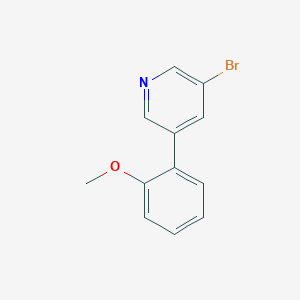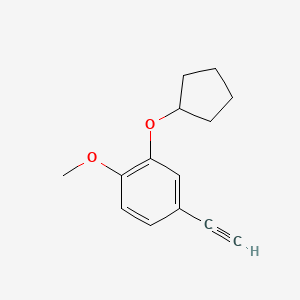
Bis(4-nitrophenyl) octanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(4-nitrophenyl)suberate is an organic compound with the molecular formula C20H20N2O8. It is a derivative of suberic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-nitrophenyl groups. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-nitrophenyl)suberate typically involves the esterification of suberic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of bis-(4-nitrophenyl)suberate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Bis-(4-nitrophenyl)suberate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in bis-(4-nitrophenyl)suberate can be hydrolyzed in the presence of water and a catalyst, leading to the formation of suberic acid and 4-nitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Suberic acid and 4-nitrophenol.
Reduction: Bis-(4-aminophenyl)suberate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis-(4-nitrophenyl)suberate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for other functionalized compounds.
Biology: Employed in studies involving enzyme kinetics and mechanisms, especially in the hydrolysis of ester bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in the manufacture of various materials.
作用机制
The mechanism of action of bis-(4-nitrophenyl)suberate primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of suberic acid and 4-nitrophenol. The nitro groups in the compound can also undergo reduction or substitution reactions, depending on the environmental conditions and the presence of specific reagents.
相似化合物的比较
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains phosphate groups instead of ester bonds.
Bis-(4-nitrophenyl)carbonate: Contains carbonate groups and is used in similar applications in organic synthesis.
Bis-(4-nitrophenyl)urea: Contains urea groups and is used in the synthesis of polymers and other materials.
Uniqueness
Bis-(4-nitrophenyl)suberate is unique due to its suberic acid backbone, which provides flexibility and a specific spatial arrangement of the nitrophenyl groups. This structural feature makes it particularly useful in the synthesis of polymers and as a cross-linking agent. Additionally, its ability to undergo various chemical reactions, including hydrolysis, reduction, and substitution, makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
49759-35-5 |
|---|---|
分子式 |
C20H20N2O8 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
bis(4-nitrophenyl) octanedioate |
InChI |
InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |
InChI 键 |
QPRJCXJSVYJEEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)





![1-Piperidinecarboxylic acid, 3-hydroxy-4-[4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]phenyl]-5-[(triphenylmethoxy)methyl]-, phenylmethyl ester, (3R,4R,5S)-](/img/structure/B12081936.png)

![1-[3-Chloro-4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B12081955.png)
![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)
